1,2,5-Trimethylpiperidin-3-ol
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Overview
Description
1,2,5-Trimethylpiperidin-3-ol is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom. The presence of three methyl groups at positions 1, 2, and 5, along with a hydroxyl group at position 3, makes this compound a unique compound with distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5-Trimethylpiperidin-3-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2,5-trimethylpiperidin-3-one with reducing agents can yield this compound . The reaction typically requires specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often involves optimization of the synthetic routes to enhance efficiency and scalability. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are employed to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,2,5-Trimethylpiperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the piperidine ring.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 1,2,5-trimethylpiperidin-3-one, while substitution reactions can produce a variety of functionalized piperidine derivatives .
Scientific Research Applications
1,2,5-Trimethylpiperidin-3-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1,2,5-Trimethylpiperidin-3-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . The compound’s structure allows it to interact with various biological pathways, leading to its diverse effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2,5-Trimethylpiperidin-3-ol include other piperidine derivatives such as:
- 2,2,5-Trimethylpiperidin-3-one
- 1,2,5-Trimethylpiperidin-4-ol
- 1,2,5-Trimethylpiperidin-4-one
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a hydroxyl group at position 3. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
496783-45-0 |
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Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1,2,5-trimethylpiperidin-3-ol |
InChI |
InChI=1S/C8H17NO/c1-6-4-8(10)7(2)9(3)5-6/h6-8,10H,4-5H2,1-3H3 |
InChI Key |
FYSXYJLZTKYTDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(N(C1)C)C)O |
Origin of Product |
United States |
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